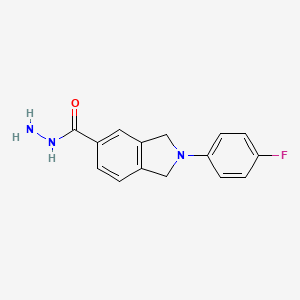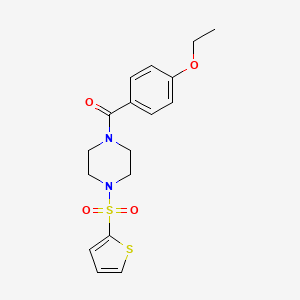![molecular formula C14H13N3O2 B5866222 N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide, also known as PPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPAC is a pyridine-based compound that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied for its potential use in the treatment of cancer, viral infections, and autoimmune diseases.
Mécanisme D'action
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide exerts its therapeutic effects through its interaction with various targets in the body. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and viral replication. This compound also modulates the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water and organic solvents can limit its use in certain assays. This compound also has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide has shown promising results in preclinical studies, and future research should focus on its potential use in clinical trials. Further studies are needed to determine its safety and efficacy in humans. This compound also has potential applications in the treatment of autoimmune diseases and neurodegenerative disorders. Future research should focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo.
Conclusion
This compound is a pyridine-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It has been synthesized through various methods, and its mechanism of action has been extensively studied. This compound has shown promising results in preclinical studies, and future research should focus on its potential use in clinical trials. Its low solubility and bioavailability can limit its use in certain assays, but it has several advantages for lab experiments. This compound has potential applications in the treatment of cancer, viral infections, autoimmune diseases, and neurodegenerative disorders.
Méthodes De Synthèse
N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide can be synthesized through various methods, including the reaction of 2-pyridinecarboximidamide with phenylacetyl chloride in the presence of a base. Another method involves the reaction of 2-pyridinecarboximidamide with phenylacetic acid in the presence of a coupling agent. The resulting compound is then purified through column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-14(12-7-4-8-16-10-12)17-19-13(18)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVYVOBTOVMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)
![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
![5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)

![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5866217.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)
![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)
